molecular formula C16H14BrFN2O4 B2998861 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide CAS No. 2034551-25-0

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2998861
CAS No.: 2034551-25-0
M. Wt: 397.2
InChI Key: VVMWJTVESIMEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated furan-2-carboxamide derivative fused with a 7-fluoro-substituted benzo[f][1,4]oxazepin scaffold. Its molecular structure combines a benzoxazepine core—a seven-membered heterocycle containing oxygen and nitrogen—with a furan carboxamide side chain. Such hybrid structures are often explored in medicinal chemistry for targeting central nervous system (CNS) disorders, inflammation, or kinase-mediated pathways .

Properties

IUPAC Name

5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O4/c17-14-4-3-13(24-14)16(22)19-5-6-20-8-10-7-11(18)1-2-12(10)23-9-15(20)21/h1-4,7H,5-6,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMWJTVESIMEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Benzo[f][1,4]oxazepine Moiety : Associated with various biological activities, including enzyme inhibition.
  • Bromine and Fluorine Substituents : These halogen atoms can enhance biological activity by influencing the compound's electronic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and gene regulation.
  • Receptor Interaction : The compound may interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.
  • Antitumor Activity : Preliminary studies suggest that modifications to the compound's structure can lead to the development of novel antitumor agents.

Antitumor Activity

A study focused on the synthesis of derivatives based on this compound demonstrated promising antitumor activity against various cancer cell lines. The modifications allowed for enhanced potency and selectivity against tumor cells compared to normal cells.

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can effectively inhibit cell proliferation in leukemia cell lines such as HL-60 and THP-1. The observed effects included:

  • Upregulation of differentiation markers (e.g., CD11b).
  • Induction of morphological changes indicative of differentiation .

Case Studies

A significant case study involved the evaluation of a related compound that demonstrated high selectivity for receptor interacting protein 1 (RIP1), an important kinase in necroptosis signaling pathways. The study reported an IC50 value of 10 nM for RIP1 inhibition, indicating strong potential for therapeutic applications in diseases characterized by necroptotic cell death .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Dibenzo[b,f][1,4]oxazepine derivativesContains dibenzo structureKnown for HDAC inhibition
ThiazolidinedionesContains thiazolidinedione moietyPotent anti-diabetic activity
Other benzo[f][1,4]oxazepinesSimilar fused ring structureVaried biological activities depending on substituents

This table highlights how structural variations can influence biological properties and therapeutic applications.

Scientific Research Applications

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide is a complex organic compound with a unique structure, featuring a furan ring, a benzo[f][1,4]oxazepine moiety, a bromine atom, and a fluorine atom. This combination of elements suggests its potential use in medicinal chemistry, particularly in creating pharmaceutical agents that target specific biological pathways.

Potential Applications

  • Antitumor Agents Researchers use this compound to design and synthesize novel antitumor agents by modifying its chemical structure. Compounds similar to it have been studied for their biological activities, particularly as inhibitors of histone deacetylases and other enzymes involved in cancer progression. The specific biological activity of this compound may involve interactions with cellular receptors or enzymes that regulate gene expression and cellular metabolism.

Chemical Reactivity

The chemical reactivity of this compound can be explored through various synthetic pathways. The bromine atom can participate in nucleophilic substitution reactions, while the carboxamide group may undergo hydrolysis or condensation reactions. The furan ring is known to be reactive towards electrophiles due to its electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions.

Structural Similarities and Biological Activities

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Properties
Dibenzo[b,f][1,4]oxazepine derivativesContains dibenzo structureKnown for histone deacetylase inhibition
ThiazolidinedionesContains thiazolidinedione moietyPotent anti-diabetic activity
Other benzo$$f][1,4]oxazepinesSimilar fused ring structureVaried biological activities depending on substituents

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The benzo[f][1,4]oxazepin scaffold distinguishes this compound from analogs with alternative heterocycles. For example, 5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 922845-48-5) replaces the benzoxazepine with a pyrazolo[3,4-d]pyrimidinone core . Key differences include:

Property Target Compound CAS 922845-48-5
Core Heterocycle Benzo[f][1,4]oxazepin (7-membered ring) Pyrazolo[3,4-d]pyrimidinone (bicyclic 6+5 system)
Substituents 7-Fluoro, 5-bromo-furan 3-Methylbenzyl, 5-bromo-furan
Molecular Weight ~435 g/mol (estimated) 456.3 g/mol
Potential Targets GABA receptors, serotonin receptors Kinases (e.g., JAK, Aurora kinases)

Conversely, the pyrazolopyrimidinone scaffold is associated with kinase inhibition due to its planar, ATP-binding pocket-compatible geometry.

Halogenation Effects

The bromine atom on the furan ring is a shared feature between the two compounds. Bromination typically enhances lipophilicity and van der Waals interactions, but the 7-fluoro substituent in the target compound introduces electronegativity that may fine-tune binding to polar residues in biological targets (e.g., fluorinated benzodiazepine analogs ).

Pharmacokinetic Considerations

However, the fluorine atom may introduce susceptibility to cytochrome P450-mediated dehalogenation.

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural inferences suggest:

  • Selectivity : The benzoxazepine core may confer selectivity for GPCRs or ion channels over kinases.
  • Solubility: The fluorine atom could enhance aqueous solubility compared to non-halogenated analogs.

Critical Knowledge Gaps:

No experimental binding or IC50 data for the target compound are cited in the evidence.

Synthetic routes and stability profiles (e.g., hydrolysis of the oxazepin ring) remain uncharacterized.

Q & A

Q. What synthetic methodologies are typically employed for preparing 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide?

The synthesis involves sequential functionalization of the benzoxazepine and furan moieties. Key steps include:

  • Bromination of the furan ring using bromine in acetic acid under controlled conditions .
  • Coupling the brominated furan-2-carboxamide with the ethylamine side chain via nucleophilic substitution or amidation reactions, often performed under nitrogen to prevent oxidation .
  • Final purification via recrystallization (e.g., methanol or DMF/water mixtures) to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), amide carbonyl (δ ~165 ppm), and oxazepine ring protons (δ 3.5–4.5 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxazepine C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ion) .

Q. How can researchers validate the compound’s purity for experimental use?

Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm, using acetonitrile/water gradients .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%) .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield and reproducibility?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., reaction time, temperature, solvent ratio). For example, a central composite design can identify optimal bromination conditions (e.g., 0°C, 2 hr) to maximize yield while minimizing side products .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, critical for exothermic steps like amide bond formation. Residence times of 10–30 minutes at 50–80°C are typical .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., oxazepine ring puckering) that may explain solution-vs-solid-state differences .
  • Single-Crystal X-ray Diffraction : Resolve bond length/angle ambiguities (e.g., C=O bond length: 1.21–1.23 Å, R factor <0.06) to validate structural assignments .

Q. What mechanistic insights guide the compound’s potential biological activity?

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using the bromo and fluoro substituents as pharmacophores. For benzoxazepine analogs, halogen bonding with active-site residues (e.g., Tyr, His) is critical .
  • In Vitro Assays : Screen against disease-relevant cell lines (e.g., cancer or microbial models) at 1–100 μM concentrations. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ calculations) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Reference
Space GroupP2₁/c
R Factor0.042–0.058
Mean C–C Bond Length0.004–0.005 Å
Dihedral Angle (Oxazepine)12.5–15.2°

Q. Table 2. Optimized Reaction Conditions for Synthesis

StepSolventTemperatureCatalystYield (%)
BrominationAcetic Acid0–5°CHBr (1.2 eq)78–85
AmidationDMF80°CEDCI (1.5 eq)65–72

Data Contradiction Analysis

  • Case Study : If HPLC indicates >95% purity but NMR shows minor peaks, perform LC-MS to identify impurities (e.g., dehalogenated byproducts). Adjust quenching conditions (e.g., rapid ice-water addition) to suppress degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.